molecular formula C19H12ClN5O2 B604029 2-chloro-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide CAS No. 1119498-85-9

2-chloro-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide

Cat. No.: B604029
CAS No.: 1119498-85-9
M. Wt: 377.8g/mol
InChI Key: JGFMZYDLDWEWMA-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, an oxadiazole ring, and a carboxamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a pyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-chloro-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
  • 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide

Uniqueness

The uniqueness of 2-chloro-N-{2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-3-carboxamide lies in its combination of a pyridine ring, an oxadiazole ring, and a carboxamide group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1119498-85-9

Molecular Formula

C19H12ClN5O2

Molecular Weight

377.8g/mol

IUPAC Name

2-chloro-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H12ClN5O2/c20-16-13(7-5-11-22-16)18(26)23-14-8-2-1-6-12(14)19-24-17(25-27-19)15-9-3-4-10-21-15/h1-11H,(H,23,26)

InChI Key

JGFMZYDLDWEWMA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=N3)NC(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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